L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

melanophore pharmacology pigment dispersion α-MSH modulation

ACTH (1-4) (SYSM) is the minimal POMC fragment with unique potentiating activity distinct from other ACTH fragments. It amplifies α-MSH melanophore dispersion ~2-fold and potentiates vasopressin natriuresis without direct melanocortin receptor agonism. Unlike ACTH (4-10) or ACTH (5-18), only ACTH (1-4) potentiates vasopressin-driven natriuresis. At ≤1,000 nM, it shows zero melanocyte differentiation, unlike ACTH (4-12). This oxidation-sensitive peptide serves as a QC benchmark for methionine integrity. Procure ACTH (1-4) when you need a POMC modulator free of steroidogenic or pigmentary confounds.

Molecular Formula C20H30N4O8S
Molecular Weight 486.5 g/mol
CAS No. 19405-50-6
Cat. No. B1664358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-
CAS19405-50-6
Synonyms(1-4) corticotropin
ACTH (1-4)
ACTH(1-4)
Molecular FormulaC20H30N4O8S
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C1=CC=C(C=C1)O)C(=O)C(CO)N)N
InChIInChI=1S/C20H30N4O8S/c1-33-7-6-13(20(31)32)23-18(29)14(9-26)24-19(30)16(22)15(17(28)12(21)8-25)10-2-4-11(27)5-3-10/h2-5,12-16,25-27H,6-9,21-22H2,1H3,(H,23,29)(H,24,30)(H,31,32)/t12-,13+,14+,15?,16+/m1/s1
InChIKeyGTYVWTFUSMUWHM-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACTH (1-4) Tetrapeptide (CAS 19405-50-6, H-Ser-Tyr-Ser-Met-OH) – Core Identity and Procurement Prerequisites


L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- (CAS 19405-50-6), commonly designated ACTH (1-4) or SYSM, is the N-terminal tetrapeptide of adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) [1]. Its primary sequence H₂N-Ser-Tyr-Ser-Met-OH (molecular weight 486.54 g/mol, formula C₂₀H₃₀N₄O₈S) places it within the pro-opiomelanocortin (POMC)-derived peptide family . Unlike full-length ACTH (1-39), this fragment does not directly activate melanocortin receptors to stimulate steroidogenesis or pigment dispersion but instead functions as a context-dependent modulator of larger POMC peptides, a property that fundamentally distinguishes it from other ACTH fragments and demands evidence-based procurement criteria [2].

Why ACTH (1-4) (SYSM) Cannot Be Replaced by Other ACTH Fragments in Modulatory Research Protocols


ACTH (1-4) is frequently misclassified as merely an inactive N-terminal stub of corticotropin, leading to casual substitution with ACTH (4-10), ACTH (1-10), or even full-length ACTH (1-24). This assumption is contradicted by direct comparative evidence showing that the 1-4 sequence Ser-Tyr-Ser-Met possesses unique potentiating properties that are absent in overlapping fragments lacking the N-terminal serine, and that the tetrapeptide functionally partitions away from melanocortin receptor agonism, making it the only minimal POMC fragment capable of amplifying vasopressin-driven natriuresis and α-MSH-induced melanophore dispersion without introducing confounding steroidogenic or pigmentary activities [1][2]. Substitution with a different ACTH fragment therefore introduces qualitatively distinct pharmacology rather than a dose-equivalent alternative.

Head-to-Head Quantitative Differentiation: ACTH (1-4) vs. Closest ACTH Fragment Analogs


ACTH (1-4) Potentiates α-MSH-Induced Melanophore Dispersion by ~2-Fold in Anolis Assay

In the Anolis carolinensis melanophore assay, ACTH (1-4) alone exhibited no intrinsic pigment-dispersing activity. However, when co-administered with α-MSH, it potentiated the dispersion response by a factor of approximately 2-fold relative to α-MSH alone [1]. This potentiation was also observed with α-MSH₅₋₁₃ and ACTH (1-24). Importantly, oxidized ACTH (1-4) completely lost this potentiating capacity, confirming that the reduced tetrapeptide is the active species [1]. In the same study, ACTH (1-4) showed no potentiation in the Xenopus melanophore assay, demonstrating species-specific modulation.

melanophore pharmacology pigment dispersion α-MSH modulation POMC peptide fragment screening

ACTH (1-4) Potentiates Vasopressin-Induced Natriuresis Whereas ACTH (4-10) and (5-18) Are Inactive

In the chloralosed cat model, synthetic ACTH (1-4) co-injected with arginine-vasopressin significantly potentiated natriuretic activity without altering pressor responses [1]. Under identical conditions, synthetic ACTH (4-10) and ACTH (5-18) failed to exhibit any natriuretic potentiation. The study further demonstrated that the 1-4 sequence Ser-Tyr-Ser-Met was both necessary and sufficient for this potentiating effect, regardless of whether the N-terminus was free or blocked [1]. α-MSH, ACTH (1-13)-amide, and ACTH (1-18) also showed potentiation, confirming that the N-terminal tetrapeptide is the minimal active motif for vasopressin synergy.

natriuretic peptide pharmacology vasopressin interaction renal electrolyte handling ACTH fragment structure-activity

ACTH (1-4) Fails to Induce Melanocyte Differentiation at ≤1,000 nM, Unlike ACTH (4-12) (ED₅₀ ~10⁻⁹ M)

In a serum-free primary culture system of mouse epidermal melanocytes, ACTH (1-4) at concentrations up to 1,000 nM completely failed to induce melanocyte differentiation over a 14-day observation period [1]. In contrast, ACTH (4-12), ACTH (4-13), ACTH (1-13), and ACTH (1-17) all induced robust differentiation with ED₅₀ values comparable to α-MSH (approximately 10⁻⁹ M range). ACTH (1-24) and ACTH (1-39) were also active but with lower potency. Weak activity was observed with ACTH (1-10) and ACTH (4-10) only at high doses (100–1,000 nM) [1]. The rank order of potency was α-MSH ≈ ACTH (1-13) ≈ ACTH (1-17) ≈ ACTH (4-12) ≈ ACTH (4-13) > ACTH (1-24) > ACTH (1-39), with ACTH (1-4) categorically inactive.

melanocyte differentiation epidermal melanoblast culture ACTH fragment bioactivity ranking POMC peptide structure-activity

Oxidation of ACTH (1-4) Abolishes All Potentiating Activity Across Four Independent Assays

Oxidized ACTH (1-4) was tested in parallel with the reduced form across four assays: Anolis melanophore dispersion, Xenopus melanophore dispersion, tyrosinase stimulation in mouse melanoma cells, and excessive grooming in the rat [1]. In all four assays, oxidized ACTH (1-4) showed zero biological activity and zero potentiating properties, whereas the reduced (native) tetrapeptide retained its characteristic modulatory effects [1]. This complete loss of function underscores the critical importance of the redox state of the methionine residue at position 4 for biological competence.

peptide oxidative stability ACTH fragment quality control methionine oxidation in peptides bioactivity preservation

High-Return Application Scenarios for ACTH (1-4) (CAS 19405-50-6) Based on Verified Differentiation Evidence


α-MSH / Melanocortin Receptor Modulatory Screening

ACTH (1-4) serves as a potentiation probe in melanophore-based screening cascades. Because it amplifies α-MSH-induced pigment dispersion by ~2-fold without intrinsic agonism, it enables dissection of direct receptor agonism from allosteric or cooperative modulation. This is directly supported by the Anolis melanophore data showing a 2-fold potentiation of α-MSH-induced dispersion when co-applied with ACTH (1-4) [1].

Vasopressin-Synergy Natriuretic Peptide Research

In renal physiology studies investigating arginine-vasopressin-dependent natriuresis, ACTH (1-4) is the minimal validated potentiating fragment. The Cort et al. 1974 study demonstrated that ACTH (1-4) potentiates vasopressin-induced natriuresis while ACTH (4-10) and ACTH (5-18) are completely inactive, making ACTH (1-4) the required peptide for studying N-terminal sequence-dependent vasopressin synergy [2].

Melanocyte Biology Assays Requiring Absence of Differentiation-Inducing Activity

For primary melanocyte culture or melanoma cell studies where the experimental design demands a POMC-derived peptide that does not trigger melanocyte differentiation, ACTH (1-4) is the peptide of choice. The Hirobe & Abe 2000 study confirmed zero differentiation activity at up to 1,000 nM, in sharp contrast to ACTH (4-12), which is a potent inducer with ED₅₀ in the nanomolar range [3].

Peptide Stability and Oxidation State Quality Control Standards

The complete bioactivity loss of oxidized ACTH (1-4) across four independent assay systems establishes this peptide as a benchmark for evaluating methionine oxidation in synthetic peptide preparations. Quality control protocols for ACTH (1-4) must include verification of the reduced state to ensure reproducible modulatory activity, as partially oxidized batches yield false-negative results [1].

Quote Request

Request a Quote for L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.